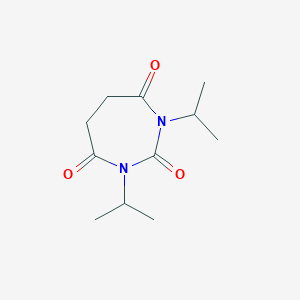![molecular formula C30H24O6 B14240710 (Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone] CAS No. 252893-53-1](/img/structure/B14240710.png)
(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tri(3-methoxybenzoyl)benzene is an organic compound that belongs to the class of triaroylbenzenes. It is characterized by a central benzene ring substituted at the 1, 3, and 5 positions with 3-methoxybenzoyl groups. This compound is known for its conformational flexibility and ability to form crystalline lattice inclusion complexes with various guest molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tri(3-methoxybenzoyl)benzene can be synthesized through a multi-step process involving the acylation of benzene derivatives. One common method involves the Friedel-Crafts acylation reaction, where 3-methoxybenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of 1,3,5-Tri(3-methoxybenzoyl)benzene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tri(3-methoxybenzoyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1,3,5-Tri(3-methoxybenzoyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its ability to form inclusion complexes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including metal-organic frameworks (MOFs) and other porous materials
Mécanisme D'action
The mechanism of action of 1,3,5-Tri(3-methoxybenzoyl)benzene involves its ability to form stable inclusion complexes with various guest molecules. This property is attributed to its conformational flexibility and the presence of multiple functional groups that can interact with guest molecules through hydrogen bonding, van der Waals forces, and π-π interactions . These interactions enable the compound to encapsulate and stabilize guest molecules, making it useful in various applications such as drug delivery and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(4-methoxybenzoyl)benzene: Similar structure but with methoxy groups at the 4-position.
1,3,5-Tris(3-hydroxybenzoyl)benzene: Hydroxy groups instead of methoxy groups.
1,3,5-Tris(3-nitrobenzoyl)benzene: Nitro groups instead of methoxy groups
Uniqueness
1,3,5-Tri(3-methoxybenzoyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and its ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring precise molecular encapsulation and stabilization .
Propriétés
Numéro CAS |
252893-53-1 |
|---|---|
Formule moléculaire |
C30H24O6 |
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
[3,5-bis(3-methoxybenzoyl)phenyl]-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C30H24O6/c1-34-25-10-4-7-19(16-25)28(31)22-13-23(29(32)20-8-5-11-26(17-20)35-2)15-24(14-22)30(33)21-9-6-12-27(18-21)36-3/h4-18H,1-3H3 |
Clé InChI |
HXWHLSVUDWLQBC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC(=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)
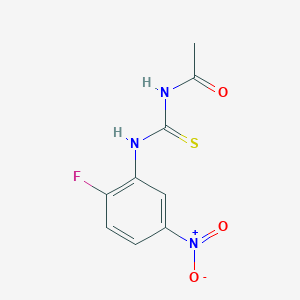
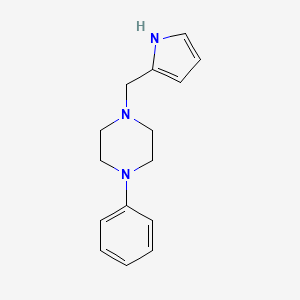
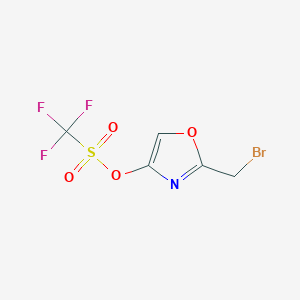

![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)

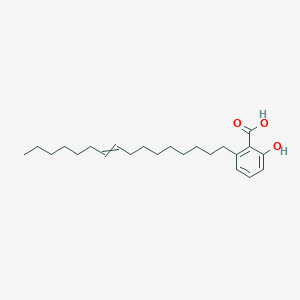
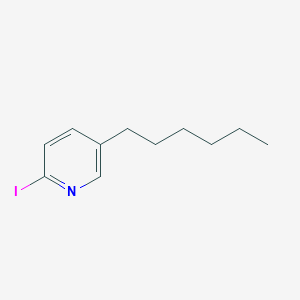
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
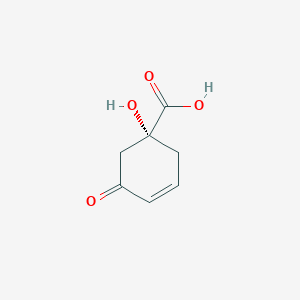
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
